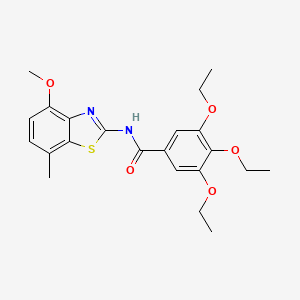

3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O5S/c1-6-27-16-11-14(12-17(28-7-2)19(16)29-8-3)21(25)24-22-23-18-15(26-5)10-9-13(4)20(18)30-22/h9-12H,6-8H2,1-5H3,(H,23,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYAGIFJLYAFMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=NC3=C(C=CC(=C3S2)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the thiazole ring, followed by the introduction of the methoxy and ethoxy groups. The final step involves the formation of the benzamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and scalability.

Chemical Reactions Analysis

3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles under appropriate conditions.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

One of the most significant applications of this compound is in cancer therapy. Research indicates that derivatives of benzothiazole, including this compound, exhibit antiproliferative activity against various cancer cell lines. Specifically, studies have shown that compounds with a similar structural framework can inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation. For instance, a related benzothiazole compound was identified as a novel colchicine site inhibitor that demonstrates potential in treating prostate cancer by disrupting microtubule dynamics .

Mechanism of Action

The mechanism by which 3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide exerts its anticancer effects may involve the inhibition of key cellular pathways associated with tumor growth and metastasis. The benzothiazole moiety is known for its ability to interact with tubulin, thereby preventing its polymerization into microtubules, which are essential for mitosis .

Neuroprotective Effects

Potential in Neurodegenerative Diseases

Emerging research suggests that compounds similar to this compound may offer neuroprotective benefits. Studies have indicated that certain benzothiazole derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Case Studies

In vitro studies have demonstrated that these compounds can significantly reduce cell death in neuronal cultures exposed to neurotoxic agents. This suggests a potential application in developing therapeutic agents aimed at slowing the progression of neurodegenerative conditions .

Antimicrobial Activity

Broad-Spectrum Antimicrobial Effects

Another notable application of this compound is its antimicrobial properties. Research has shown that benzothiazole derivatives possess significant antibacterial and antifungal activities. The presence of the triethoxy group enhances the lipophilicity of the molecule, potentially improving its ability to penetrate microbial membranes .

Specific Findings

In laboratory settings, compounds similar to this compound have been tested against various bacterial strains and fungi. Results indicate effective inhibition of growth in Gram-positive and Gram-negative bacteria as well as certain fungal species .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Modifications to the benzothiazole core or the ethoxy substituents can lead to variations in biological activity. Recent studies have focused on synthesizing analogs with altered functional groups to enhance potency and selectivity against specific targets .

Data Summary Table

Mechanism of Action

The mechanism of action of 3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, hydrophobic interactions, and van der Waals forces with its targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds to 3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide include:

4-Methylbenzo[d]thiazol-2-amine: This compound shares the thiazole ring structure but differs in the substitution pattern and functional groups.

3,4,5-triethoxy-N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)benzamide: This compound has a similar core structure but includes a benzofuran moiety instead of the benzo[d]thiazole.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Biological Activity

3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that incorporates a benzothiazole moiety known for various biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The following sections will provide detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features a benzothiazole structure, which is recognized for its diverse biological activities. The molecular formula is , with a molecular weight of 366.43 g/mol.

1. Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. For instance:

- Mechanism of Action : The benzothiazole nucleus can induce apoptosis in cancer cells through various pathways, including the inhibition of histone deacetylases (HDACs) and the activation of p53 signaling.

- Case Study : A study demonstrated that compounds similar to this compound showed IC50 values ranging from 2.2 to 8.7 µM against various cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 3.1 |

| Similar Derivative | HCT116 | 3.7 |

| Similar Derivative | MCF-7 | 1.2 |

2. Antimicrobial Activity

The compound has shown promising antimicrobial effects against both Gram-positive and Gram-negative bacteria.

- Study Findings : In vitro tests revealed that related benzothiazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 8 µM against Enterococcus faecalis and Staphylococcus aureus .

| Bacterial Strain | MIC (µM) |

|---|---|

| Enterococcus faecalis | 8 |

| Staphylococcus aureus | 16 |

3. Anti-inflammatory Activity

Benzothiazole derivatives are also noted for their anti-inflammatory effects.

- Mechanism : They inhibit pro-inflammatory cytokines and enzymes such as COX-2.

- Case Study : A derivative was identified as a potent dipeptidyl peptidase IV inhibitor, which is beneficial in managing type 2 diabetes by reducing inflammation .

4. Antiviral Activity

The antiviral potential of benzothiazole compounds has been explored extensively.

- Research Insights : Certain derivatives have shown effectiveness against viral strains in vitro, particularly in inhibiting viral replication mechanisms.

Q & A

Basic: What synthetic strategies are effective for synthesizing 3,4,5-triethoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide?

Answer:

The compound can be synthesized via coupling reactions between a benzothiazole-2-amine derivative and a substituted benzoyl chloride. A general approach involves:

- Step 1: Prepare the benzothiazole core by cyclizing 2-amino-4-methoxy-7-methylbenzenethiol with a carbonyl source under acidic conditions .

- Step 2: React the benzothiazole-2-amine with 3,4,5-triethoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) using a base (e.g., triethylamine) to facilitate amide bond formation .

- Monitoring: Track reaction progress via TLC (silica gel, hexane/ethyl acetate 7:3) and purify via column chromatography (hexane/ethyl acetate gradient) .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Answer:

Key variables include:

- Catalyst selection: Copper(I)-catalyzed click chemistry (e.g., CuSO₄·5H₂O with sodium ascorbate) enhances regioselectivity in heterocyclic intermediates .

- Solvent effects: DMF improves solubility of aromatic intermediates but may require post-reaction ice-water precipitation to isolate solids .

- Temperature control: Reflux in ethanol (78°C) for 4–6 hours balances reaction rate and decomposition risks .

- Purification: Use preparative HPLC for challenging separations, especially when stereoisomers or byproducts form .

Basic: What analytical techniques validate the structure and purity of the compound?

Answer:

- NMR spectroscopy: Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, benzothiazole aromatic protons at δ 7.2–8.1 ppm) .

- Mass spectrometry: ESI-MS should show [M+H]⁺ peaks matching the molecular formula (C₂₆H₃₀N₂O₆S, exact mass 498.18) .

- Elemental analysis: Carbon, hydrogen, and nitrogen content should align with theoretical values (±0.3%) .

Advanced: How can computational methods predict structure-activity relationships (SAR) for this compound?

Answer:

- Molecular docking: Use software like AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450 enzymes). The methoxy and triethoxy groups may influence binding affinity via hydrophobic interactions .

- ADMET prediction: Tools like SwissADME assess metabolic stability (e.g., CYP inhibition potential) and blood-brain barrier permeability, critical for drug development .

- DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to evaluate electronic properties (e.g., HOMO-LUMO gaps) affecting reactivity .

Basic: How do solubility and stability impact experimental design?

Answer:

- Solubility: The compound is sparingly soluble in water but dissolves in DMSO or DMF (≥10 mg/mL). Pre-dissolve in DMSO for biological assays .

- Stability: Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the benzothiazole sulfur or hydrolysis of ethoxy groups .

Advanced: How to resolve contradictions in biological activity data across studies?

Answer:

- Assay standardization: Ensure consistent cell lines (e.g., HepG2 for cytotoxicity) and controls. Discrepancies may arise from varying incubation times or serum concentrations .

- Metabolite profiling: Use LC-MS to identify degradation products or active metabolites that alter observed activity .

- Statistical rigor: Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of dose-response differences .

Basic: What are common byproducts, and how are they characterized?

Answer:

- Byproducts: Partial hydrolysis of ethoxy groups (yielding phenolic derivatives) or dimerization via sulfur-sulfur bonds .

- Detection: IR spectroscopy identifies O–H stretches (3400 cm⁻¹) in hydrolyzed byproducts. LC-MS detects dimer masses (~996 Da) .

Advanced: How to assess metabolic stability and CYP inhibition potential?

Answer:

- In vitro microsomal assays: Incubate with rat/human liver microsomes (1 mg/mL) and NADPH. Monitor parent compound depletion via LC-MS over 60 minutes .

- CYP inhibition screening: Use fluorogenic substrates (e.g., CYP3A4: BFC dealkylation) to calculate IC₅₀ values. The triethoxy group may reduce CYP2D6 affinity due to steric hindrance .

Basic: What safety precautions are required during synthesis?

Answer:

- Hazardous reagents: Use fume hoods when handling benzoyl chlorides (corrosive) or thiols (malodorous) .

- Waste disposal: Neutralize acidic/basic waste before disposal. Collect halogenated solvents (e.g., DCM) separately .

Advanced: How to design analogs for improved bioactivity?

Answer:

- Scaffold modification: Replace the 4-methoxy group with electron-withdrawing substituents (e.g., Cl, NO₂) to enhance target binding .

- Bioisosteric replacement: Substitute the benzothiazole with a 1,3,4-thiadiazole to modulate solubility and metabolic stability .

- SAR libraries: Synthesize derivatives via parallel synthesis (e.g., varying alkoxy chain lengths) and screen against disease-specific targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.